Cyclo(arginylglycyl) is classified under cyclic peptides, which are characterized by a closed-loop structure formed by the linkage of amino acids. It is derived from the naturally occurring sequence of arginine and glycine, often found in proteins involved in cell adhesion. The compound can be synthesized through various chemical methods, including solid-phase peptide synthesis.
The primary method for synthesizing cyclo(arginylglycyl) is solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin. The synthesis process involves several key steps:
In industrial settings, automated peptide synthesizers are utilized to increase efficiency and yield while maintaining high purity levels of the final product. This method allows for precise control over reaction conditions, reducing the risk of contamination and improving reproducibility .
The molecular structure of cyclo(arginylglycyl) features a closed-loop configuration that enhances its stability and biological activity. The InChI representation for this compound is:
This indicates a complex arrangement of atoms typical for cyclic peptides, where specific spatial configurations contribute to its function .
Cyclo(arginylglycyl) can undergo several chemical reactions:
The outcomes of these reactions depend significantly on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives while reduction could produce deoxygenated compounds .
The mechanism of action for cyclo(arginylglycyl) primarily revolves around its interaction with integrin receptors, specifically alpha v beta 3 and alpha v beta 5 integrins. These receptors play critical roles in angiogenesis and tumor proliferation.
Cyclo(arginylglycyl) has several scientific applications:
Cyclo(arginylglycyl) derivatives are cyclic peptides characterized by a core sequence featuring arginine (Arg) and glycine (Gly) residues linked via peptide bonds and cyclized to form a rigid structural scaffold. The term specifically denotes compounds where Arg-Gly dipeptides are incorporated into macrocyclic structures, ranging from simple diketopiperazines (DKPs) to complex pentapeptides and hexapeptides. Cyclization occurs through amide bonds between the C-terminus and N-terminus (head-to-tail) or via side-chain functional groups, resulting in distinct topological classes [1] [10].
Structural classifications include:
Table 1: Key Cyclo(arginylglycyl) Derivatives and Structural Attributes
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Class |
---|---|---|---|---|
Cyclo(Arg-Gly) | 5845-67-0 | C₈H₁₄N₆O₂ | 226.23 | Diketopiperazine |
Gly-Arg-Gly-Asp-Val-Tyr | 147103-09-1 | C₂₈H₄₃N₉O₁₀ | 665.69 | Linear Hexapeptide* |
Gly-Arg-Gly-Asp-Ser-Tyr | 140457-22-3 | C₂₆H₃₉N₉O₁₁ | 653.64 | Linear Hexapeptide* |
c(RGDyK) | 188968-51-6 | C₃₄H₅₄N₁₂O₉ | 774.87 | Monocyclic Pentapeptide |
* Often cyclized or conjugated in applications [6] [8].
The Arg-Gly sequence is pivotal due to:
The therapeutic exploration of cyclo(arginylglycyl) peptides originated from pioneering work on extracellular matrix (ECM) biology. Key milestones include:
Table 2: Evolution of Cyclo(arginylglycyl)-Based Therapeutics
Era | Key Advancement | Therapeutic Application | |
---|---|---|---|
1980s | RGD motif discovery in fibronectin | Foundation for integrin-targeted design | |
1990s | Eptifibatide (αIIbβ3 antagonist) | Anti-thrombotic agent (FDA-approved) | |
2000s | Cilengitide (αvβ3/αvβ5 antagonist) | Anti-angiogenic cancer therapy (Phase III) | |
2010s | iRGD tumor-penetrating peptides | Nanoparticle-based drug delivery | |
2020s | PET radiotracers (e.g., ⁶⁸Ga-NOTA-PRGD2) | Non-invasive tumor imaging | [1] [9] |
The Arg-Gly dyad confers unique biofunctional properties critical for molecular recognition and therapeutic efficacy:
Integrin Binding and Cellular Adhesion
Integrins recognize Arg-Gly-Asp (RGD) in ECM proteins (e.g., fibronectin, vitronectin). Cyclo(arginylglycyl) peptides mimic this motif, competitively inhibiting integrin-mediated pathways:
Enhanced Pharmacokinetic Properties
Cyclization drastically improves metabolic stability and membrane permeability:
Applications in Targeted Therapeutics
Table 3: Biological Roles of Arginine-Glycine Motifs in Cyclic Peptides
Biological Property | Structural Basis | Therapeutic Impact | |
---|---|---|---|
Integrin Specificity | Arg-integrin salt bridge + Gly flexibility | High-affinity blockade of αvβ3, α5β1, αIIbβ3 | |
Metabolic Stability | Absence of free N-/C-termini | Resistance to exopeptidases; prolonged half-life | |
Tumor Targeting | Selective integrin binding in vasculature | Enhanced nanoparticle delivery (e.g., 5× tumor uptake) | |
Bone Regeneration | RGD-integrin α5β1 signaling | 2-fold increase in osteoblast adhesion to scaffolds | [1] [4] [10] |
The Arg-Gly motif remains indispensable in peptide engineering, balancing target affinity, stability, and adaptability across therapeutic platforms.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3